

# X-ray crystal structure of 4-Bromo-1-methoxyisoquinoline derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-1-methoxyisoquinoline

Cat. No.: B1292691

[Get Quote](#)

A comparative guide to the structural analysis of **4-bromo-1-methoxyisoquinoline** derivatives for researchers, scientists, and drug development professionals. This document provides a comparative analysis of the X-ray crystal structure of related compounds, outlines experimental protocols for synthesis and crystallization, and discusses the potential biological significance of this class of molecules.

## Comparative Structural Analysis

While the specific X-ray crystal structure of **4-bromo-1-methoxyisoquinoline** is not readily available in the searched literature, a comparative analysis can be drawn from its isomer, 4-bromo-8-methoxyquinoline, and other related brominated heterocyclic compounds. This comparison provides insights into the expected structural features and intermolecular interactions that could be anticipated for **4-bromo-1-methoxyisoquinoline**.

### Key Comparison Points:

- **Isomeric Comparison:** The crystal structure of 4-bromo-8-methoxyquinoline reveals an orthorhombic crystal system with specific unit cell dimensions. It is expected that **4-bromo-1-methoxyisoquinoline** would exhibit a different crystal packing due to the altered position of the methoxy group, which would influence intermolecular interactions.
- **Intermolecular Interactions:** In the crystal structure of 4-bromo-8-methoxyquinoline, molecules are linked by weak C—H... $\pi$ (arene) interactions, forming one-dimensional chains. [1] Similar weak interactions are likely to play a role in the crystal packing of **4-bromo-1-**

**methoxyisoquinoline**. The presence of bromine atoms in these structures often leads to halogen bonding, which can significantly influence the supramolecular architecture. For instance, in the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, weak C—H $\cdots$ O and C—H $\cdots$ Br hydrogen bonds are observed.<sup>[2]</sup>

- Planarity: The non-hydrogen atoms of 4-bromo-8-methoxyquinoline are essentially co-planar.<sup>[1]</sup> Given the aromatic nature of the isoquinoline core, a similar planarity is expected for the **4-bromo-1-methoxyisoquinoline** molecule.

## Crystallographic Data Comparison

The following table summarizes the crystallographic data for 4-bromo-8-methoxyquinoline, providing a benchmark for what might be expected for its 1-methoxy isomer.

Parameter	4-Bromo-8-methoxyquinoline <sup>[1]</sup>
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrNO
Molecular Weight	238.08 g/mol
Crystal System	Orthorhombic
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
a (Å)	5.1615 (1)
b (Å)	12.1337 (6)
c (Å)	14.2436 (7)
V (Å <sup>3</sup> )	892.05 (6)
Z	4
Temperature (K)	150 (1)
Radiation	Mo K $\alpha$
Density (calculated) (g/cm <sup>3</sup> )	1.774
Absorption Coefficient (mm <sup>-1</sup> )	4.56

## Experimental Protocols

### Synthesis of 4-Bromoisquinoline Derivatives

The synthesis of 4-bromoisquinoline derivatives can be achieved through various methods. A common approach involves the cyclization of o-alkynyl benzyl azides in the presence of a palladium catalyst and a bromine source.

Example Protocol for the Synthesis of 4-Bromoisquinolone:

- **Reaction Setup:** A mixture of an o-alkynyl benzyl azide (1 equivalent), PdBr<sub>2</sub> (5 mol%), and CuBr<sub>2</sub> (2 equivalents) is prepared in a suitable solvent such as 1,2-dichloroethane.
- **Additive:** Acetic acid (2 equivalents) is added to the mixture.
- **Reaction Conditions:** The reaction mixture is stirred at 80 °C. The progress of the reaction is monitored by thin-layer chromatography.
- **Workup and Purification:** Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the 4-bromoisquinolone product.

A similar protocol can be adapted for the synthesis of 4-bromoisquinoline by altering the catalyst system and solvent. For instance, using PdBr<sub>2</sub>/CuBr<sub>2</sub>/LiBr in acetonitrile can selectively yield 4-bromoisquinoline.<sup>[3]</sup>

### Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified compound.

General Crystallization Protocol:

- **Solvent Selection:** A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include ethyl acetate, hexane, and dimethyl sulfoxide (DMSO).

- **Solution Preparation:** The purified compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.
- **Slow Evaporation:** The solution is filtered to remove any insoluble impurities and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.
- **Crystal Harvesting:** Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

## Biological Significance and Applications

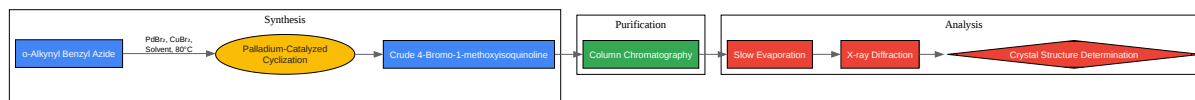
Isoquinoline and its derivatives are known to possess a wide range of biological activities, making them important scaffolds in drug discovery. The introduction of a bromine atom at the 4-position and a methoxy group at the 1-position can significantly modulate the pharmacological properties of the isoquinoline core.

### Potential Biological Activities:

- **Anticancer Activity:** Many brominated quinoline and isoquinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.<sup>[4]</sup> The bromine atom can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes, and can also participate in halogen bonding with biological targets.
- **Enzyme Inhibition:** Substituted isoquinolines have been investigated as inhibitors of various enzymes, including kinases and phosphodiesterases.<sup>[5][6]</sup> The specific substitution pattern on the isoquinoline ring is crucial for determining the inhibitory potency and selectivity.
- **Antimicrobial and Antiprotozoal Activities:** The isoquinoline scaffold is found in many natural alkaloids with antimicrobial and antiprotozoal properties.<sup>[5]</sup> Synthetic derivatives are being explored as potential new therapeutic agents against infectious diseases.

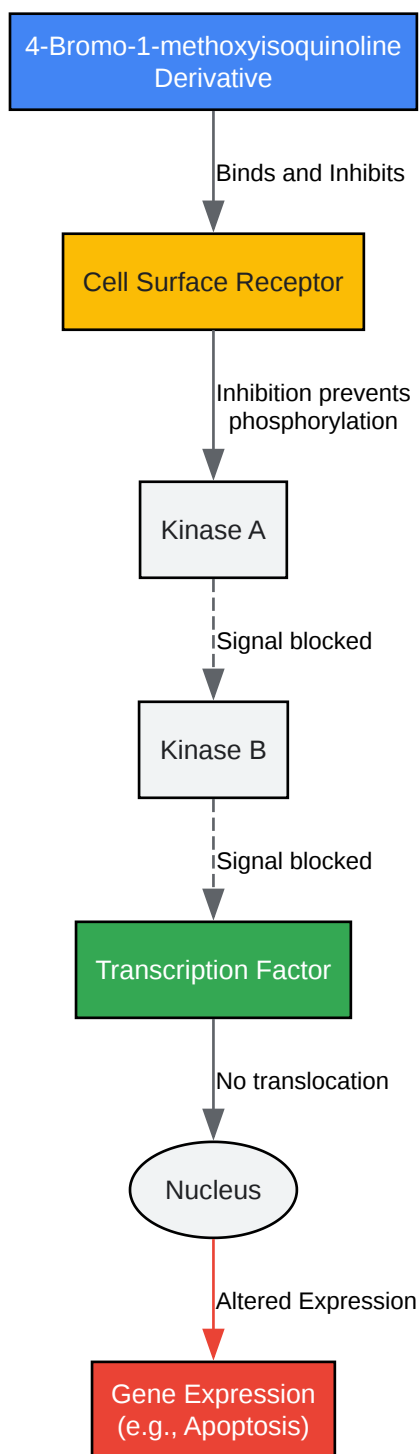
## Visualizing the Research Workflow

The following diagrams illustrate the general workflow for the synthesis and structural analysis of **4-bromo-1-methoxyisoquinoline** derivatives, as well as a potential signaling pathway that could be investigated for a biologically active derivative.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and structural analysis of **4-bromo-1-methoxyisoquinoline**.



[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway inhibited by a **4-bromo-1-methoxyisoquinoline** derivative.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. 4-Bromo-1-chloro-6-methoxyisoquinoline [myskinrecipes.com]
- To cite this document: BenchChem. [X-ray crystal structure of 4-Bromo-1-methoxyisoquinoline derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1292691#x-ray-crystal-structure-of-4-bromo-1-methoxyisoquinoline-derivatives]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)